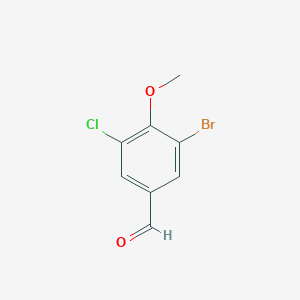

3-Bromo-5-chloro-4-methoxybenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-chloro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDGICQPFOAWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397503 | |

| Record name | 3-bromo-5-chloro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161565-36-2 | |

| Record name | 3-bromo-5-chloro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Chemical Transformations of 3 Bromo 5 Chloro 4 Methoxybenzaldehyde

Reactions Involving the Aldehyde Moiety

The formyl (aldehyde) group is a primary site for a variety of chemical modifications, including condensation, reduction, oxidation, and addition reactions.

Condensation Reactions for Formation of Imine and Hydrazone Derivatives

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes condensation reactions with primary amines and related nucleophiles. The reaction with a primary amine (R-NH₂) typically occurs under mildly acidic conditions and results in the formation of an imine, also known as a Schiff base. This transformation proceeds via a hemiaminal intermediate, which then dehydrates to yield the final C=N double-bonded product.

Similarly, condensation with hydrazines (R-NH-NH₂) or substituted hydrazines leads to the formation of hydrazones. These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization of aldehydes. The reactivity is demonstrated in analogous compounds such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde, which readily forms hydrazone derivatives. sigmaaldrich.combldpharm.com For example, its reaction with (4-chloro-1-phthalazinyl)hydrazine yields the corresponding hydrazone. sigmaaldrich.com

| Reactant | Product Type | General Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | |

| Hydrazine (H₂N-NH₂) | Hydrazone | |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone |

Reductions and Oxidations of the Formyl Group

The aldehyde functionality of 3-bromo-5-chloro-4-methoxybenzaldehyde can be easily manipulated through oxidation or reduction.

Reduction: The formyl group can be reduced to a primary alcohol, yielding (3-bromo-5-chloro-4-methoxyphenyl)methanol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent suitable for this purpose, while the more reactive lithium aluminum hydride (LiAlH₄) can also be used. Catalytic hydrogenation is another effective method.

Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 3-bromo-5-chloro-4-methoxybenzoic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromium trioxide (CrO₃).

| Transformation | Product Functional Group | Reagents |

| Reduction | Primary Alcohol (-CH₂OH) | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

| Oxidation | Carboxylic Acid (-COOH) | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

Carbonyl Additions and Related Reactions (e.g., Aldol (B89426) Condensations for Analogs)

The aldehyde group is susceptible to nucleophilic attack at the carbonyl carbon. A classic example of this reactivity is the aldol condensation, which forms a new carbon-carbon bond. In a typical base-catalyzed aldol reaction, an enolate ion attacks the aldehyde. magritek.com

While specific examples for this compound are not detailed in the provided literature, the reactivity of a close analog, 4-methoxybenzaldehyde (B44291) (p-anisaldehyde), illustrates this process. When 4-methoxybenzaldehyde is treated with a ketone like acetone (B3395972) in the presence of a base (e.g., potassium hydroxide), it undergoes a Claisen-Schmidt condensation (a type of aldol condensation) to form a β-hydroxy ketone, which readily dehydrates to yield an α,β-unsaturated ketone. magritek.com It is expected that this compound would undergo similar reactions, with the electron-withdrawing halogen substituents potentially enhancing the electrophilicity of the carbonyl carbon.

Transformations Involving Aromatic Halogen Substituents

The bromo and chloro substituents on the aromatic ring provide handles for further functionalization, primarily through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like a halogen) on an aromatic ring with a strong nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.comyoutube.com

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura Coupling with analogs)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is one of the most widely used methods. researchgate.net The presence of both a bromo and a chloro substituent on this compound presents an opportunity for selective or sequential cross-coupling reactions.

Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the order I > Br > OTf > Cl. researchgate.net This inherent reactivity difference suggests that the C-Br bond would react preferentially over the C-Cl bond under standard Suzuki-Miyaura conditions. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve chemoselective coupling at the more reactive bromine position, leaving the chlorine atom intact for subsequent transformations. researchgate.netnih.gov For instance, certain palladium catalysts with bulky phosphine (B1218219) ligands have been shown to favor reaction at a bromide over a triflate or chloride, demonstrating that selectivity can be controlled. researchgate.net This allows for the stepwise introduction of different aryl or alkyl groups onto the aromatic ring.

| Reaction Type | Reactivity Order | Potential Outcome for this compound |

| Suzuki-Miyaura Coupling | C-Br > C-Cl | Selective coupling at the C-Br position is expected under standard conditions, allowing for stepwise functionalization. |

Modifications of the Methoxy (B1213986) Group

The methoxy group on the aromatic ring is a key site for strategic modifications, enabling the synthesis of phenolic derivatives and a variety of substituted ethers. These transformations are fundamental for altering the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

The conversion of the 4-methoxy group to a hydroxyl group is a critical transformation, yielding 3-bromo-5-chloro-4-hydroxybenzaldehyde (B1274906). This reaction is most commonly and effectively achieved using boron tribromide (BBr₃) in an inert solvent like dichloromethane. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, which facilitates a nucleophilic attack by a bromide ion on the methyl group, cleaving the C-O bond. researchgate.netnih.gov Subsequent hydrolysis of the resulting borate (B1201080) ester releases the desired phenol. researchgate.net

While BBr₃ is highly effective, other reagents such as hydrobromic acid (HBr) can also be used, although they typically require harsher conditions like elevated temperatures, which may limit their applicability with sensitive substrates. researchgate.net The successful demethylation provides access to a crucial intermediate, 3-bromo-5-chloro-4-hydroxybenzaldehyde, which opens up further derivatization possibilities at the newly formed phenolic hydroxyl group.

Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), low temperature to room temp. | Highly effective and common method for cleaving aryl methyl ethers. nih.govcore.ac.uk |

| Hydrobromic Acid (HBr) | Acetic acid or neat, elevated temperatures. | Harsher conditions compared to BBr₃, lower functional group tolerance. researchgate.net |

Once the hydroxyl group is unmasked via demethylation, it can be readily converted into a wide array of new ether functionalities through alkylation or arylation.

Alkylation: The most prevalent method for O-alkylation is the Williamson ether synthesis. learncbse.inmasterorganicchemistry.com This Sₙ2 reaction involves deprotonating the 3-bromo-5-chloro-4-hydroxybenzaldehyde with a strong base, such as sodium hydride (NaH), to form a sodium phenoxide intermediate. This nucleophilic phenoxide is then reacted with a primary alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) to furnish the corresponding alkyl ether. youtube.comlibretexts.org The choice of a primary alkyl halide is crucial to maximize the yield of the ether product and avoid competing elimination reactions that are common with secondary and tertiary halides. masterorganicchemistry.com

Arylation: To form diaryl ethers, the Ullmann condensation is the classic and effective strategy. wikipedia.org This reaction involves the copper-catalyzed coupling of 3-bromo-5-chloro-4-hydroxybenzaldehyde with an aryl halide. nih.govnih.gov Modern protocols often use soluble copper catalysts with specific ligands to facilitate the reaction under milder conditions than the traditional high-temperature methods. wikipedia.orgnih.gov This approach allows for the synthesis of complex diaryl ethers that are present in numerous biologically active compounds. mdpi.comscispace.com

Synthesis of Complex Molecular Architectures and Heterocyclic Systems

The aldehyde functional group of this compound is a powerful handle for constructing a variety of ring systems, particularly heterocycles, which form the core of many pharmaceutical and materials science compounds.

Benzoxazoles are a significant class of heterocyclic compounds with diverse applications. They can be efficiently synthesized through the condensation of an aldehyde with a 2-aminophenol. nih.govijpbs.com In this context, this compound serves as the aldehyde component. The reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or aromatization to yield the final benzoxazole (B165842) ring system. researchgate.net A wide range of catalysts, including Brønsted acids, Lewis acids (like samarium triflate), and various heterogeneous catalysts, can be employed to promote this transformation under mild conditions. organic-chemistry.orgresearchgate.net This reaction results in the formation of 2-(3-bromo-5-chloro-4-methoxyphenyl)benzoxazole derivatives.

The reactivity of the aldehyde group extends to the synthesis of other important heterocyclic scaffolds.

Benzothiazoles: In a reaction analogous to benzoxazole formation, benzothiazoles can be prepared by condensing this compound with 2-aminothiophenols. organic-chemistry.org The sulfur nucleophile of the 2-aminothiophenol (B119425) attacks the aldehyde, leading to a cyclization pathway that ultimately yields the 2-substituted benzothiazole (B30560) core.

Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in flavonoid biosynthesis and possess a wide range of biological activities. They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone. nih.govresearchgate.net this compound can react with various acetophenones in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to yield the corresponding chalcone (B49325) derivatives. nih.govresearchgate.net These reactions can often be performed under solvent-free conditions or with microwave assistance to improve yields and reduce reaction times. nih.gov

Table 2: Representative Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde | Acetophenone Derivative | Base | Product |

| This compound | Acetophenone | NaOH or KOH | (2E)-1-phenyl-3-(3-bromo-5-chloro-4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4'-Methylacetophenone | NaOH or KOH | (2E)-1-(4-methylphenyl)-3-(3-bromo-5-chloro-4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | NaOH or KOH | (2E)-1-(4-methoxyphenyl)-3-(3-bromo-5-chloro-4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4'-Chloroacetophenone | NaOH or KOH | (2E)-1-(4-chlorophenyl)-3-(3-bromo-5-chloro-4-methoxyphenyl)prop-2-en-1-one |

Substituted benzaldehydes are crucial building blocks in the total synthesis of complex natural products. While direct use of this compound is not widely documented in this specific context, its close structural analog, 3-bromo-4-methoxybenzaldehyde (B45424), has been successfully employed as a key starting material in the total synthesis of Engelhardione. sigmaaldrich.com Engelhardione is a natural product known for its unique diarylnonanoid structure.

The synthetic utility demonstrated by 3-bromo-4-methoxybenzaldehyde highlights the potential of this compound as a valuable precursor for creating novel analogs of Engelhardione and other complex natural products. The additional chloro-substituent provides another point of modification and can be used to fine-tune the steric and electronic properties of synthetic intermediates and final target molecules, a common strategy in medicinal chemistry for developing new therapeutic agents.

Mechanistic and Kinetic Investigations of Reactions Involving 3 Bromo 5 Chloro 4 Methoxybenzaldehyde

Detailed Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde typically proceeds from a substituted anisole (B1667542) precursor. One plausible pathway involves the electrophilic halogenation of 4-methoxybenzaldehyde (B44291). The elucidation of this mechanism would involve several key steps:

Identification of Intermediates: Techniques such as NMR, IR, and mass spectrometry would be employed to identify any transient species formed during the reaction. For instance, the formation of a sigma complex (also known as an arenium ion) is a hallmark of electrophilic aromatic substitution.

Isotope Labeling Studies: Replacing a hydrogen atom on the aromatic ring with deuterium (B1214612) and observing the reaction rate can help determine the rate-determining step. A primary kinetic isotope effect would suggest that the C-H bond cleavage is part of this slow step.

Catalyst and Solvent Effects: The choice of catalyst (e.g., a Lewis acid for halogenation) and solvent can significantly influence the reaction pathway. Systematic variation of these parameters provides insights into the nature of the transition state.

A common synthetic route is the methylation of the precursor 3-bromo-5-chloro-4-hydroxybenzaldehyde (B1274906). This reaction, typically an O-methylation using a methylating agent like methyl iodide in the presence of a base, proceeds via a nucleophilic substitution mechanism (SN2). The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the methyl iodide.

Another potential synthetic approach is the formylation of 2-bromo-4-chloro-1-methoxybenzene. The mechanism of formylation reactions, such as the Vilsmeier-Haack reaction, involves the formation of a Vilsmeier reagent (a chloroiminium ion) which then acts as the electrophile in an electrophilic aromatic substitution.

Kinetic Studies and Determination of Reaction Rates

Kinetic studies are fundamental to understanding the factors that control the speed of a chemical reaction. For reactions involving this compound, such as its synthesis or subsequent transformations (e.g., oxidation of the aldehyde group), the following would be investigated:

Reaction Order: By systematically varying the concentration of each reactant and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined. For example, many electrophilic aromatic substitution reactions are first-order with respect to both the aromatic substrate and the electrophile.

Rate Constants: Once the rate law is established, the rate constant (k) can be calculated. This value is a quantitative measure of the reaction's speed at a given temperature.

Activation Parameters: By measuring the rate constant at different temperatures, the Arrhenius equation can be used to determine the activation energy (Ea), which is the minimum energy required for the reaction to occur. Further analysis using transition state theory can yield the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing deeper insight into the transition state's structure and organization.

For instance, in a study of the oxidation of various substituted benzaldehydes, the reaction was found to be first-order with respect to both the benzaldehyde (B42025) and the oxidizing agent. A substantial kinetic isotope effect was observed when the aldehydic hydrogen was replaced with deuterium, indicating that the cleavage of the C-H bond is the rate-determining step. acs.org

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [Substrate] (mol/L) | [Reagent] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

This is an interactive data table based on hypothetical data.

Computational Approaches to Reaction Mechanisms and Transition States

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and understand reaction mechanisms. Density Functional Theory (DFT) is a commonly used method for these investigations.

A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Computational methods can locate and characterize these structures. Key aspects of this analysis include:

Geometry Optimization: The geometry of the transition state is optimized to find the lowest energy pathway between reactants and products.

Vibrational Frequency Analysis: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. All other vibrational frequencies are real. The bond lengths and angles of the calculated transition state structure provide a snapshot of the bond-breaking and bond-forming processes.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, a reaction energy profile can be constructed. This profile plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. The profile allows for the determination of activation energies and reaction enthalpies, which can be compared with experimental kinetic data.

Analysis of Regioselectivity and Stereoselectivity Control in Reactions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the synthesis of this compound, achieving the correct substitution pattern is a key challenge in regioselectivity. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles.

The methoxy (B1213986) group (-OCH₃) is an ortho, para-directing activator due to its ability to donate electron density to the ring through resonance.

The bromo (-Br) and chloro (-Cl) groups are ortho, para-directing deactivators. They withdraw electron density inductively but can donate it through resonance.

The final substitution pattern arises from the interplay of these electronic effects and steric hindrance. Computational models of the intermediate sigma complexes for substitution at different positions can help rationalize the observed regioselectivity by comparing their relative stabilities.

Stereoselectivity is the preferential formation of one stereoisomer over another. For reactions involving the aldehyde group of this compound, such as nucleophilic addition, stereoselectivity can become important if a new chiral center is created. The steric bulk of the ortho-substituents (bromo and the methoxy group) and the electronic nature of the ring can influence the facial selectivity of the attack on the carbonyl carbon. For instance, Cram's rule or the Felkin-Anh model could be used to predict the stereochemical outcome of the addition of a nucleophile to the aldehyde if an adjacent chiral center were present.

Advanced Spectroscopic Characterization of 3 Bromo 5 Chloro 4 Methoxybenzaldehyde and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides profound insights into the functional groups and bonding arrangements within a molecule. Techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful, complementary methods for this purpose.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Key expected FT-IR vibrational bands for 3-Bromo-5-chloro-4-methoxybenzaldehyde include:

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The aldehydic C-H stretch typically appears as two distinct bands, often near 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretching of the aldehyde group is one of the most intense and characteristic bands in the IR spectrum, expected to appear in the region of 1710-1685 cm⁻¹. The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

C=C Stretching: Aromatic ring C=C stretching vibrations typically result in a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The stretching vibration of the methoxy (B1213986) group (Ar-O-CH₃) is expected to produce a strong band around 1250 cm⁻¹.

C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations are found in the fingerprint region of the spectrum. The C-Cl stretch is anticipated around 800-600 cm⁻¹, while the C-Br stretch appears at lower frequencies, typically between 600-500 cm⁻¹.

Table 1: Predicted FT-IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aldehydic C-H Stretch | ~2850 and ~2750 |

| Carbonyl (C=O) Stretch | 1710-1685 |

| Aromatic C=C Stretch | 1600-1450 |

| Aryl-Ether (C-O) Stretch | ~1250 |

| C-Cl Stretch | 800-600 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy serves as an excellent complement to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy provides stronger signals for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would provide valuable information, particularly for the aromatic ring and carbon-halogen bonds.

Drawing parallels from studies on 3-chloro-4-methoxybenzaldehyde (B1194993), the FT-Raman spectrum of this compound is expected to show strong bands for the symmetric vibrations of the substituted benzene (B151609) ring. nih.gov The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. Furthermore, the C-Cl and C-Br stretching vibrations, which can be weak in the IR spectrum, often produce more intense signals in the Raman spectrum, aiding in their definitive assignment. researchgate.net

Matrix Isolation Infrared Spectroscopy for Conformational Studies

Matrix isolation infrared spectroscopy is a powerful technique for studying the conformational isomers of a molecule. In this method, the compound of interest is trapped in an inert gas matrix (such as argon or xenon) at cryogenic temperatures. This minimizes intermolecular interactions and allows for the observation of individual conformers.

For molecules like this compound, rotation around the C-C bond connecting the aldehyde group to the ring and the C-O bond of the methoxy group can lead to different conformers. Studies on the related compound 3-chloro-4-methoxybenzaldehyde have shown the existence of O-cis and O-trans conformers, with the O-trans form being slightly more stable. nih.govresearchgate.net It is plausible that this compound would exhibit similar conformational behavior, which could be definitively characterized using matrix isolation IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR and ¹³C NMR spectroscopy provide information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons.

Aldehydic Proton: The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet, likely in the range of δ 3.8 to 4.2 ppm.

Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (δ 7.0-8.0 ppm). Due to their meta-relationship, they would likely appear as doublets with a small coupling constant.

The ¹³C NMR spectrum will provide information on each carbon atom in the molecule.

Carbonyl Carbon: The carbon of the aldehyde group is significantly deshielded and is expected to have a chemical shift in the range of δ 185-195 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts depending on their substituents. The carbon bearing the methoxy group will be shielded, while the carbons attached to the halogens and the aldehyde group will be deshielded.

Methoxy Carbon: The carbon of the methoxy group is expected to appear in the range of δ 55-65 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Aldehydic H | 9.5 - 10.5 | Carbonyl C | 185 - 195 |

| Aromatic H | 7.0 - 8.0 | Aromatic C-O | 150 - 160 |

| Methoxy H | 3.8 - 4.2 | Aromatic C-CHO | 130 - 140 |

| Aromatic C-Cl | 125 - 135 | ||

| Aromatic C-H | 110 - 130 | ||

| Aromatic C-Br | 110 - 120 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their spatial proximity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would show correlations between the aldehydic proton and the carbonyl carbon, the methoxy protons and the methoxy carbon, and each aromatic proton with its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, the aldehydic proton would show a correlation to the aromatic carbon it is attached to (a three-bond correlation). The methoxy protons would show correlations to the aromatic carbon they are attached to. These correlations would be crucial in definitively assigning the positions of the substituents on the aromatic ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The UV-Vis spectrum of benzaldehyde (B42025) typically displays absorption bands corresponding to π → π* and n → π* electronic transitions. cdnsciencepub.comresearchgate.net The π → π* transitions, involving the excitation of electrons from pi bonding to pi anti-bonding orbitals within the aromatic ring and the carbonyl group, are generally of high intensity and occur at shorter wavelengths. researchgate.net The n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a pi anti-bonding orbital, is typically of lower intensity and appears at a longer wavelength. uobabylon.edu.iq

For this compound, the presence of substituents on the benzene ring—bromo, chloro, and methoxy groups—is expected to influence the position and intensity of these absorption bands. Halogen substituents (auxochromes) on the benzene ring can cause a bathochromic (red) shift of the π → π* absorption bands. uobabylon.edu.iq The methoxy group, a strong auxochrome, also typically shifts the primary absorption bands to longer wavelengths. The combination of these substituents, along with the chromophoric aldehyde group, results in a complex interplay of electronic effects that determines the precise absorption maxima.

Table 1: Typical Electronic Transitions in Substituted Benzaldehydes

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π → π* | Excitation of π electrons in the aromatic ring and carbonyl group | Shorter wavelength, high intensity (e.g., ~250 nm) |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS data confirms its molecular formula as C₈H₆BrClO₂.

The technique measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The precise theoretical (monoisotopic) mass of this compound is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁶O). Experimental determination of the molecular ion's mass via HRMS that matches this theoretical value provides strong evidence for the assigned molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆BrClO₂ | nih.govuni.lu |

| Theoretical Monoisotopic Mass | 247.92397 Da | nih.govuni.lu |

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound itself is not detailed in the available literature, studies on related multi-substituted benzaldehyde derivatives provide insight into the types of intermolecular interactions that stabilize the crystal lattice in such compounds.

Although no specific crystallographic data for derivatives of this compound were found, the study of analogous structures is fundamental to understanding how molecular shape and functional groups direct the self-assembly of these molecules in the solid state.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Chloro 4 Methoxybenzaldehyde

Quantum Chemical Calculations (Density Functional Theory, Ab Initio, MP2)

No published studies were found that performed these calculations on 3-Bromo-5-chloro-4-methoxybenzaldehyde.

Selection of Appropriate Functionals and Basis Sets (e.g., B3LYP, B3PW91, 6-31G, 6-311G, aug-cc-pVDZ)

While functionals like B3LYP and basis sets such as 6-311G* are commonly used for similar molecules, the specific choices and their justifications for this compound are not documented.

Geometry Optimization and Determination of Equilibrium Structures

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the equilibrium structure of this compound have not been reported.

Conformational Analysis and Relative Stabilities of Isomers

A computational analysis of the potential conformers of this compound, arising from the rotation of the methoxy (B1213986) and aldehyde groups, and their relative stabilities has not been published.

Electronic Structure and Reactivity Descriptors

Specific data on the electronic properties and reactivity of this compound are unavailable.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and their implications for the molecule's reactivity and electronic transitions have not been calculated and reported in the literature.

Molecular Electrostatic Potential (MESP) Surfaces

Visual and quantitative analyses of the MESP surface, which would identify the electrophilic and nucleophilic sites on this compound, are not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.deusc.edu This approach provides valuable information about the charge distribution, hybridization, and the nature of bonding within this compound.

Theoretical studies on substituted benzaldehydes reveal significant insights into the electronic structure that can be extrapolated to the target molecule. researchgate.net The analysis of this compound would likely show strong polarization of the carbon-oxygen double bond in the aldehyde group, with a significant negative natural charge accumulating on the oxygen atom and a positive charge on the carbonyl carbon. The bromine and chlorine atoms, being highly electronegative, would also carry a negative charge, withdrawing electron density from the aromatic ring. Conversely, the methoxy group (-OCH₃) acts as an electron-donating group through resonance, pushing electron density into the ring.

Table 1: Representative Natural Bond Orbital (NBO) Analysis Data for Substituted Benzaldehydes

| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2)) (kcal/mol) |

| LP(O) -> π(C=C) of ring | 5 - 15 |

| LP(Br) -> π(C=C) of ring | 1 - 5 |

| LP(Cl) -> π(C=C) of ring | 1 - 5 |

| π(C=C) of ring -> π(C=O) | 10 - 25 |

| LP(O) of methoxy -> π*(C=C) of ring | 20 - 40 |

Note: The values in this table are representative and are based on computational studies of various substituted benzaldehydes. The actual values for this compound would require specific calculations.

Fukui Functions for Predicting Reactive Sites

Fukui functions are a conceptual tool derived from density functional theory (DFT) that help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.orgnumberanalytics.com These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.org

For this compound, the Fukui functions would predict the following reactive tendencies:

Nucleophilic Attack: The site most susceptible to nucleophilic attack is typically the one with the highest value of the Fukui function f+(r ), which corresponds to the location where an added electron is most likely to reside. In this molecule, the carbonyl carbon of the aldehyde group is expected to be the primary site for nucleophilic attack due to its partial positive charge and the presence of the electron-withdrawing oxygen atom.

Electrophilic Attack: The sites most prone to electrophilic attack are identified by the highest values of the Fukui function f-(r ), indicating the regions from which an electron is most easily removed. For this compound, the oxygen atoms of the carbonyl and methoxy groups, with their lone pairs of electrons, as well as the electron-rich positions on the aromatic ring (influenced by the methoxy group), would be the likely targets for electrophiles.

Radical Attack: The sites susceptible to radical attack are predicted by the radical Fukui function f0(r ). The distribution of this function would highlight the atoms that can best accommodate an unpaired electron.

The interplay of the electron-withdrawing halogen substituents and the electron-donating methoxy group creates a nuanced reactivity map for the aromatic ring, which can be precisely detailed by Fukui function analysis. researchgate.net

Vibrational Spectral Simulations and Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. researchgate.net Computational simulations, typically using DFT methods, are instrumental in assigning the observed spectral bands to specific molecular motions. researchgate.net

C=O Stretch: A strong, prominent band in the IR spectrum, typically in the range of 1680-1710 cm⁻¹, corresponding to the stretching of the carbonyl group in the aldehyde.

C-H Stretches: Aromatic C-H stretching vibrations usually appear in the 3000-3100 cm⁻¹ region, while the aldehydic C-H stretch gives rise to a characteristic band around 2700-2800 cm⁻¹.

C-O Stretches: The C-O stretching of the methoxy group would be observed in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-Br and C-Cl Stretches: The carbon-bromine and carbon-chlorine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Ring Vibrations: The aromatic ring itself has a set of characteristic stretching and bending vibrations that appear throughout the mid-IR region.

Computational simulations would not only predict the frequencies of these vibrations but also their intensities, aiding in the detailed interpretation of experimental spectra.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Based on Analogous Compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aldehydic C-H Stretch | 2720 - 2820 |

| C=O Stretch | 1690 - 1715 |

| Aromatic C=C Stretch | 1570 - 1600 |

| C-O-C Asymmetric Stretch (methoxy) | 1250 - 1280 |

| C-O-C Symmetric Stretch (methoxy) | 1020 - 1050 |

| C-Cl Stretch | 650 - 750 |

| C-Br Stretch | 550 - 650 |

Note: These are predicted ranges based on data for similar substituted benzaldehydes. Precise values require specific DFT calculations for the target molecule.

Solvent Effects on Molecular Properties and Reactivity (e.g., using LSER models)

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Linear Solvation Energy Relationships (LSER) are models that correlate a particular molecular property (like solubility or reaction rate) with various solvent parameters such as polarity, polarizability, and hydrogen bonding capacity. researchgate.net

For this compound, a polar molecule, its behavior will be markedly different in polar versus nonpolar solvents. In polar solvents, the dipole-dipole interactions between the solute and solvent molecules will lead to greater stabilization of the ground and excited states. This can be observed, for instance, as a shift in the UV-Vis absorption spectrum (solvatochromism).

Computational studies on related halogenated aromatic compounds have shown that solvent polarity can influence conformational equilibria and the energy barriers of chemical reactions. numberanalytics.com For this compound, increasing solvent polarity would likely enhance its solubility and could affect the reaction rates of processes involving charge separation in the transition state. The use of implicit solvent models (like the Polarizable Continuum Model, PCM) in quantum chemical calculations allows for the theoretical prediction of these solvent effects on molecular properties.

Molecular Dynamics Simulations and Investigations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations provide a way to explore the behavior of a molecule in a condensed phase (liquid or solid) over time. nih.gov MD simulations can reveal crucial information about intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the macroscopic properties of a substance. rsc.org

For this compound, MD simulations could be employed to study its behavior in various solvents or in its crystalline form. These simulations would likely highlight the importance of several types of intermolecular interactions:

C-H···O Hydrogen Bonds: The aldehydic hydrogen and the aromatic hydrogens can act as weak hydrogen bond donors to the oxygen atoms of the carbonyl and methoxy groups of neighboring molecules.

Halogen Bonding: The bromine and chlorine atoms, with their regions of positive electrostatic potential on the outermost surface (the σ-hole), can interact favorably with nucleophilic sites on adjacent molecules, such as the carbonyl oxygen.

π-π Stacking: The aromatic rings of two molecules can stack on top of each other, a stabilizing interaction driven by dispersion forces.

Understanding these intermolecular forces is crucial for predicting crystal packing, solubility, and other bulk properties of the compound. rsc.org

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. jhuapl.edu Organic molecules with a high degree of π-conjugation and a significant difference in electron density between different parts of the molecule (i.e., a large dipole moment) often exhibit strong NLO responses. mdpi.com The presence of electron-donating and electron-withdrawing groups connected by a π-system is a common motif in NLO chromophores.

This compound possesses such a "push-pull" system, with the electron-donating methoxy group and the electron-withdrawing aldehyde group attached to the aromatic ring. Theoretical calculations, such as the determination of the first hyperpolarizability (β), can be used to predict the NLO potential of a molecule. bath.ac.uk

Table 3: Representative First Hyperpolarizability (β) Values for Substituted Benzenes

| Compound | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| Benzene (B151609) | ~ 0 |

| Nitrobenzene | 2 - 5 |

| Aniline | 1 - 3 |

| p-Nitroaniline | 20 - 35 |

| 4-Methoxybenzaldehyde (B44291) | 5 - 15 |

Note: These are approximate values from computational studies. The value for this compound would depend on the interplay of all substituents and would require specific calculations.

Natural Occurrence and Proposed Biosynthetic Pathways of 3 Bromo 5 Chloro 4 Methoxybenzaldehyde

Isolation and Identification from Biological Sources (e.g., Fungi such as Bjerkandera adusta)

3-Bromo-5-chloro-4-methoxybenzaldehyde has been identified as a naturally occurring halogenated aromatic compound produced by the white-rot fungus Bjerkandera adusta. researchgate.net This fungus is known for its ability to synthesize a variety of volatile aromatic compounds, including several chlorinated and brominated metabolites. researchgate.net The identification of this compound and its related compounds from fungal cultures is typically achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of volatile and semi-volatile organic compounds. researchgate.net

The production of this compound by B. adusta is part of a broader metabolic profile of halogenated compounds. Research has shown that when the culture medium of B. adusta is supplemented with bromide, the fungus produces a range of brominated and mixed halogenated compounds. researchgate.net Alongside this compound, other compounds identified include 3-bromo-4-methoxybenzaldehyde (B45424), 3-bromo-4-methoxybenzyl alcohol, and 3,5-dibromo-4-methoxybenzaldehyde. researchgate.net This indicates that the halogenating enzymes of B. adusta can incorporate both chlorine and bromine into aromatic precursors.

The table below summarizes the halogenated benzaldehydes and related compounds isolated from Bjerkandera adusta.

| Compound Name | Molecular Formula | Notes |

| 3-Chloro-4-methoxybenzaldehyde (B1194993) | C₈H₇ClO₂ | A common chlorinated metabolite produced by B. adusta. researchgate.net |

| 3,5-Dichloro-4-methoxybenzaldehyde | C₈H₆Cl₂O₂ | Another significant chlorinated metabolite. researchgate.net |

| 3-Bromo-4-methoxybenzaldehyde | C₈H₇BrO₂ | Produced when the culture medium is supplemented with bromide. researchgate.net |

| 3,5-Dibromo-4-methoxybenzaldehyde | C₈H₆Br₂O₂ | Produced in bromide-supplemented cultures. researchgate.net |

| This compound | C₈H₆BrClO₂ | A mixed halogenated compound produced in bromide-supplemented media. researchgate.net |

| 3-Chloro-4-methoxybenzyl alcohol | C₈H₉ClO₂ | The alcohol corresponding to the chlorinated aldehyde. researchgate.net |

| 3-Bromo-4-methoxybenzyl alcohol | C₈H₉BrO₂ | The alcohol corresponding to the brominated aldehyde. researchgate.net |

Environmental Factors Influencing Natural Production and Halogenation Processes

The production of this compound and other halogenated secondary metabolites by fungi like Bjerkandera adusta is significantly influenced by environmental conditions. The most direct factor is the availability of halide ions in the growth medium. researchgate.net The synthesis of chlorinated compounds occurs even at very low chloride concentrations, while the production of brominated and mixed halogenated compounds, such as this compound, is induced by the addition of bromide to the culture medium. researchgate.net

The production of these secondary metabolites is also linked to the growth phase of the fungus. It typically begins after the primary growth phase, when essential nutrients like glucose start to deplete, and continues until the carbon source is consumed. nih.gov This timing is characteristic of secondary metabolism, which is often triggered by nutrient limitation or other environmental stressors. nih.gov

Other general environmental factors that are known to influence fungal secondary metabolism include:

Nutrient Availability: The type and amount of carbon and nitrogen sources can affect the production of secondary metabolites. nih.gov

pH: The acidity or alkalinity of the growth medium can impact enzymatic activities and, consequently, the biosynthesis of specific compounds.

Temperature: Fungal growth and metabolism are temperature-dependent, with optimal temperatures for the production of certain metabolites.

Aeration: The availability of oxygen is crucial for many enzymatic reactions, including those involved in halogenation and the biosynthesis of aromatic compounds.

While specific studies on the optimal conditions for this compound production are limited, it is understood that the interplay of these factors regulates the complex metabolic pathways leading to its synthesis.

Hypothesized Biosynthetic Mechanisms for Halogenation and Methoxylation on Aromatic Rings

The biosynthesis of this compound in Bjerkandera adusta is believed to proceed through a multi-step pathway involving the formation of an aromatic precursor, followed by methoxylation and halogenation. The exact order of these steps is a subject of ongoing research, but experimental evidence provides insights into the likely mechanisms.

Studies on B. adusta suggest that the biosynthetic pathway for halogenated methoxybenzaldehydes originates from amino acids such as phenylalanine and tyrosine. oup.comresearchgate.netcapes.gov.br These precursors are converted to benzaldehyde (B42025) and subsequently to 4-methoxybenzaldehyde (B44291). oup.comresearchgate.netcapes.gov.br The halogenation steps are thought to occur on the 4-methoxybenzaldehyde intermediate. nih.gov

The key enzymatic activities hypothesized to be involved are:

Halogenation: The incorporation of chlorine and bromine onto the aromatic ring is likely catalyzed by haloperoxidases. nih.gov These enzymes, particularly chloroperoxidases, are known to be produced by various fungi and can catalyze the electrophilic halogenation of aromatic compounds in the presence of a halide ion and hydrogen peroxide. nih.gov The reaction mechanism involves the oxidation of the halide ion to a more electrophilic species, which then attacks the electron-rich aromatic ring. The substitution pattern is directed by the existing methoxy (B1213986) group, favoring halogenation at the ortho positions (C3 and C5).

Methoxylation: The methoxy group at the C4 position is likely introduced by an O-methyltransferase. These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the aromatic ring. This methoxylation is a common modification in the biosynthesis of fungal secondary metabolites. studiesinmycology.org

A plausible biosynthetic pathway for this compound can be proposed as follows:

Precursor Formation: Biosynthesis starts from phenylalanine or tyrosine, which are converted to an aromatic aldehyde precursor. oup.comresearchgate.netcapes.gov.br

Methoxylation: The precursor is hydroxylated and subsequently methoxylated at the C4 position to form 4-methoxybenzaldehyde.

Halogenation: 4-methoxybenzaldehyde undergoes sequential halogenation at the C3 and C5 positions, catalyzed by haloperoxidases. The order of chlorination and bromination may vary, leading to the formation of this compound.

The table below outlines the proposed key steps and enzymes in the biosynthesis of this compound.

| Biosynthetic Step | Proposed Enzyme Class | Substrate | Product |

| Aromatic Ring Formation | Various enzymes | Phenylalanine/Tyrosine | Benzaldehyde/p-Hydroxybenzaldehyde |

| Methoxylation | O-methyltransferase | p-Hydroxybenzaldehyde | 4-Methoxybenzaldehyde |

| First Halogenation | Haloperoxidase | 4-Methoxybenzaldehyde | 3-Chloro-4-methoxybenzaldehyde or 3-Bromo-4-methoxybenzaldehyde |

| Second Halogenation | Haloperoxidase | 3-Chloro-4-methoxybenzaldehyde or 3-Bromo-4-methoxybenzaldehyde | This compound |

This hypothesized pathway is supported by the detection of various intermediates and final products in B. adusta cultures, providing a framework for understanding the natural production of this complex halogenated compound.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-5-chloro-4-methoxybenzaldehyde, and how can intermediates be optimized for yield?

- Methodological Answer : A two-step approach is common:

- Step 1 : Bromination/chlorination of 4-methoxybenzaldehyde derivatives. For example, selective halogenation at positions 3 and 5 can be achieved using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled temperatures (40–60°C) in anhydrous DCM .

- Step 2 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of halogenating agents .

Q. How should researchers handle safety risks associated with this compound’s reactive intermediates?

- Methodological Answer :

- Eye/Skin Exposure : Immediate flushing with water (15+ minutes) and medical consultation are critical, as halogenated aldehydes can cause severe irritation .

- Waste Management : Separate halogenated byproducts and dispose via licensed hazardous waste facilities to avoid environmental contamination .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (CDCl₃) should show distinct peaks for methoxy (δ ~3.8 ppm), aldehyde proton (δ ~10.2 ppm), and aromatic protons (δ 7.5–8.5 ppm). C NMR confirms the aldehyde carbonyl (δ ~190 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (ACN/water mobile phase) to verify purity (>95%) and molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing this compound under varying conditions?

- Methodological Answer :

- Case Study : Discrepancies in halogenation selectivity (e.g., undesired bromination at position 2) may arise from solvent polarity or temperature fluctuations. Systematic DOE (Design of Experiments) using DCM vs. THF solvents and 50°C vs. 70°C can identify optimal conditions .

- Data Validation : Cross-check results with HPLC purity data and GC-MS to detect trace impurities influencing reactivity .

Q. What strategies improve regioselectivity in multi-step syntheses involving this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the aldehyde group with ethylene glycol to prevent side reactions during subsequent halogenation or coupling steps .

- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalization at position 4, leveraging the methoxy group’s directing effects .

Q. How does steric hindrance from the methoxy group impact downstream reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Analysis : The methoxy group at position 4 creates steric bulk, reducing accessibility for nucleophilic attack. Computational modeling (DFT) can predict reactivity at positions 3 and 5 .

- Experimental Validation : Compare reaction rates with analogs lacking the methoxy group (e.g., 3-bromo-5-chlorobenzaldehyde) using kinetic studies .

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across literature sources?

- Methodological Answer :

- Impurity Effects : Residual solvents (e.g., DCM) or unreacted starting materials can depress melting points. Recrystallize from ethanol/water and verify purity via DSC (Differential Scanning Calorimetry) .

- Polymorphism : Crystallization conditions (slow cooling vs. rapid precipitation) may produce different polymorphs. Single-crystal XRD is recommended for definitive structural confirmation .

Methodological Best Practices

Q. What quality control protocols ensure batch-to-batch consistency for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。